Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Description
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is a carbamate derivative characterized by a tetrahydrothiophene ring substituted with a sulfone (1,1-dioxide) group at the 3-position and a methylcarbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals and agrochemicals due to their bioactivity, particularly as enzyme inhibitors (e.g., acetylcholinesterase in pesticides) .
Properties
IUPAC Name |
methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-8(7(9)12-2)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZYEBISEDUEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate typically involves the reaction of tetrahydrothiophene with a sulfonyl chloride to introduce the sulfone group. This is followed by the reaction with methyl isocyanate to form the carbamate moiety. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels. This activation modulates cellular excitability and has implications in various physiological processes such as pain perception and cardiac function.
Comparison with Similar Compounds
The following analysis compares Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate to other carbamates based on structural features, reactivity, and applications inferred from the evidence.
Structural and Functional Group Comparisons
Key Observations :
- The sulfone group in the target compound distinguishes it from sulfur-containing analogs like ethiofencarb, which retains a thioether group.
- Unlike Methyl (3-hydroxyphenyl)-carbamate, which has a reactive phenolic hydroxyl group, the tetrahydrothiophene-sulfone core may reduce electrophilic reactivity, altering toxicity profiles .
- The dioxolane ring in dioxacarb provides steric protection to the carbamate group, enhancing stability against hydrolysis—a feature absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
